1-(Furan-2-yl)hexan-1-amine
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Overview
Description
1-(Furan-2-yl)hexan-1-amine is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of the furan ring in this compound imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Furan-2-yl)hexan-1-amine can be synthesized through several methods, including the Paal–Knorr synthesis, which is a valuable method for obtaining substituted furans. This synthesis involves the reaction of 1,4-diketones with an acid catalyst to form the furan ring . Another method involves the reaction of furfurals with primary amines under continuous flow processing conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow processing allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Substitution: The furan ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkyl halides, and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted furans, dihydrofurans, and tetrahydrofurans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Furan-2-yl)hexan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and biological activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)hexan-1-amine involves its interaction with specific molecular targets and pathways. For example, furan derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle disruptions and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Furan-2-yl)hexan-1-amine include:
1-(Furan-2-yl)ethan-1-amine: A furan derivative with a shorter alkyl chain.
1-(Furan-2-yl)methanamine: A furan derivative with a single carbon linker between the furan ring and the amine group.
Uniqueness
This compound is unique due to its specific chemical structure, which includes a hexyl chain attached to the furan ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(furan-2-yl)hexan-1-amine |
InChI |
InChI=1S/C10H17NO/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-9H,2-4,6,11H2,1H3 |
InChI Key |
SYNIJJMHNCTJAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=CO1)N |
Origin of Product |
United States |
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